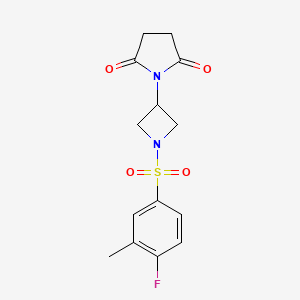

1-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C14H15FN2O4S and a molecular weight of 326.34. It is related to spiro heterocycles such as spiro-azetidin-2-one, -pyrrolidine, -indol (one) and -pyran derivatives . These compounds have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic structure, where two rings share the same atom . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .科学的研究の応用

Antiviral Agents

The pyrrolidine ring has been explored for its antiviral properties. Researchers have synthesized derivatives of this compound and evaluated their efficacy against various RNA and DNA viruses . The stereochemistry of the pyrrolidine ring can significantly impact antiviral activity, making it an interesting target for drug development.

Drug Design and Pharmacophore Exploration

The sp3-hybridized pyrrolidine ring allows efficient exploration of the pharmacophore space. Medicinal chemists use it as a scaffold to design novel drug candidates. Its non-planarity (referred to as “pseudorotation”) contributes to three-dimensional coverage, enhancing binding interactions with biological targets .

Stereochemistry and Enantioselectivity

The stereogenic carbons in the pyrrolidine ring lead to different stereoisomers. These isomers exhibit distinct biological profiles due to their varying binding modes with enantioselective proteins. Understanding these relationships is crucial for optimizing drug candidates .

Microwave-Assisted Organic Synthesis (MAOS)

The application of MAOS has revolutionized pyrrolidine synthesis, increasing synthetic efficiency and supporting green chemistry practices. Researchers have successfully employed MAOS to construct pyrrolidine derivatives .

Functionalization of Preformed Pyrrolidine Rings

Chemists have functionalized preformed pyrrolidine rings, such as proline derivatives. This strategy allows modification of the scaffold to enhance specific properties or interactions with biological targets .

Suzuki–Miyaura Coupling and Functional Group Transformations

The boron moiety in pyrrolidine derivatives can be converted into various functional groups. For instance, Suzuki–Miyaura coupling reactions have been employed to introduce aryl substituents, expanding the compound’s chemical diversity .

将来の方向性

The future directions for research on “1-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” and related compounds could involve further exploration of their synthetic strategies, chemical reactivity, and potential biological activity. Given their promising properties, these compounds could be valuable scaffolds for the development of new therapeutics .

特性

IUPAC Name |

1-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O4S/c1-9-6-11(2-3-12(9)15)22(20,21)16-7-10(8-16)17-13(18)4-5-14(17)19/h2-3,6,10H,4-5,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEZSMPZKQITGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methanol](/img/structure/B2377238.png)

![2-Chloro-N-[[5-(2-methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]acetamide](/img/structure/B2377240.png)

![N-[2-[2-(2-methoxyphenyl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2377246.png)

![ethyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/no-structure.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide dioxalate](/img/structure/B2377248.png)

![N-(4-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2377249.png)

![9-chloro-1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[4,3-b]quinoline](/img/structure/B2377251.png)

![Ethyl 1-{3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2377256.png)

![2-phenyl-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2377257.png)